Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Overview
Description
“Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H13FO3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate” consists of a total of 28 bonds. There are 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .Physical And Chemical Properties Analysis
“Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate” is a liquid at room temperature . Its molecular weight is 212.22 . The compound’s other physical and chemical properties, such as boiling point, melting point, and solubility, are not specified in the search results.Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been used as a fluorogenic labeling reagent for the HPLC of biologically important thiols, demonstrating rapid and selective reaction capabilities. This application highlights its utility in pharmaceutical formulations and potentially in broader analytical chemistry applications (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Alzheimer's Disease Research
A derivative, NCX-2216, demonstrated potential in reducing β-amyloid deposits in transgenic mice, a hallmark of Alzheimer's disease, indicating its use in exploring treatments for neurodegenerative disorders (Jantzen et al., 2002).
Antiandrogen Activity
Derivatives of Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate have been explored for their antiandrogen activity, with specific focus on treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).
Copolymer Synthesis
This compound has been involved in the synthesis of novel copolymers, demonstrating its versatility in polymer science for creating materials with specific properties (Kharas et al., 2016).
Anti-Leishmanial Activity
β-Oxodithioester complexes containing methyl-3-hydroxy-3-(substituted phenyl)-2-propenedithioate show anti-leishmanial activity, representing a potential avenue for developing treatments against Leishmaniasis (Yadav et al., 2015).
Fries Rearrangement and Synthesis of Coumarins
Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates serve as intermediates in synthesizing 6-acylcoumarins via Fries rearrangement, illustrating its role in synthetic organic chemistry (Cairns, Harwood, & Astles, 1992).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-14-9-5-3-8(10(12)7-9)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQQUWYOQCIJQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736619 | |
Record name | Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
CAS RN |
874187-38-9 | |
Record name | Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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